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Compound of Interest

Compound Name: KRN383 analog

Cat. No.: B608383 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the publicly available data on

KRN383, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Following a thorough search of

scientific literature and chemical databases, it is important to note that there is currently no

publicly available information on novel derivatives or analogues of KRN383. Therefore, this

document focuses on the core compound, KRN383, summarizing its known properties,

mechanism of action, and potential therapeutic applications.

Core Compound: KRN383
KRN383 is a small molecule inhibitor identified as a potent antagonist of FLT3, a receptor

tyrosine kinase that is often mutated in acute myeloid leukemia (AML). Its chemical and

biological properties have been characterized to some extent in preclinical studies.

Chemical Properties
Property Value

IUPAC Name
1-(4-((7-hydroxy-6-methoxyquinolin-4-

yl)oxy)cyclohexa-1,5-dien-1-yl)urea[1]

CAS Number 919767-02-5[1][2]

Molecular Formula C₁₇H₁₇N₃O₄[1][2]

Molecular Weight 327.33 g/mol [1][2]
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Biological Activity
KRN383 has demonstrated significant potency as an inhibitor of FLT3, particularly in cell lines

with internal tandem duplication (ITD) mutations, which are common in AML.

Parameter Value Cell Line/Model

IC₅₀ ≤2.9 nM[1] ITD-positive cell lines

In Vivo Efficacy

Eradication of ITD-positive

xenograft tumors in nude

mice[1]

Animal model of AML

Administration Single oral dose of 80 mg/kg[1] Animal model of AML

Mechanism of Action: FLT3 Inhibition
KRN383 functions as an inhibitor of the FLT3 receptor tyrosine kinase. In certain hematological

malignancies, particularly AML, mutations in the FLT3 gene lead to constitutive activation of the

receptor, promoting uncontrolled cell proliferation and survival. By binding to and inhibiting

FLT3, KRN383 blocks these downstream signaling pathways, leading to apoptosis of the

cancer cells.
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Figure 1: Signaling pathway of KRN383-mediated FLT3 inhibition.

Experimental Protocols
While specific experimental protocols for the synthesis and evaluation of KRN383 and its

potential derivatives are not detailed in the public domain, a general workflow for the

development of similar kinase inhibitors can be outlined.

Hypothetical Experimental Workflow
The development and evaluation of a novel kinase inhibitor like KRN383 would typically follow

a multi-stage process, from initial synthesis to preclinical testing.
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Figure 2: Generalized experimental workflow for kinase inhibitor development.
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Conclusion and Future Directions
KRN383 is a potent and orally bioavailable FLT3 inhibitor with demonstrated preclinical activity

against AML models. The lack of publicly available information on its derivatives suggests that

this area of research may be proprietary or still in early stages of development. Future research

could focus on the synthesis and evaluation of KRN383 analogues to improve potency,

selectivity, and pharmacokinetic properties. The detailed structure-activity relationship studies

would be crucial in guiding the design of next-generation FLT3 inhibitors based on the KRN383

scaffold. For researchers in the field of AML and kinase inhibitor development, KRN383

represents a promising, albeit underexplored, chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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